molecular formula C9H13N3O4 B3046436 Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1245772-15-9

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No. B3046436
CAS RN: 1245772-15-9
M. Wt: 227.22
InChI Key: RDHJKLXWZBJJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H13N3O4 . It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms . The exact structure visualization is not available in the retrieved sources.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of proteins such as NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to inhibit inflammation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate has a number of advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and inhibit inflammation. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity.

Future Directions

There are a number of future directions for research on Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate, including its potential use in combination with other anti-cancer agents, its potential as a treatment for other diseases such as Alzheimer's, and its use in targeted drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a promising compound that has shown potential as an anti-cancer agent and inhibitor of inflammation. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents an exciting area of research in the field of medicinal chemistry.

Scientific Research Applications

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in animal models.

properties

IUPAC Name

ethyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-9(13)7-5-8(12(14)15)10-11(7)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJKLXWZBJJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197180
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245772-15-9
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.